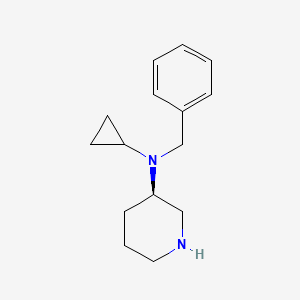

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine

Description

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is a tertiary amine featuring a piperidine core substituted with a benzyl group, a cyclopropyl moiety, and an (R)-configured amine at the 3-position. Its molecular formula is C₁₅H₂₀N₂, with a molecular weight of 228.33 g/mol (estimated).

The cyclopropyl group may be introduced via cyclopropanation of allylamine precursors or via coupling with cyclopropylamine derivatives.

Properties

IUPAC Name |

(3R)-N-benzyl-N-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGGUMLYJKQFK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-cyclopropyl-®-piperidin-3-yl-amine typically involves multi-step organic reactions. One common approach is the use of Grignard reagents, where benzyl magnesium chloride reacts with cyclopropyl ketones to form the desired compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzyl-cyclopropyl-®-piperidin-3-yl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl group, contributing to its unique pharmacological properties. The synthesis of Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine can be achieved through various methods, including:

- Direct amination : Involves the reaction of benzylpiperidine with cyclopropanecarboxylic acid derivatives.

- Multi-step synthesis : Utilizes different reagents and catalysts to optimize yield and purity.

These synthetic pathways highlight the versatility of the compound in organic chemistry, allowing for modifications that enhance its biological activity.

Medicinal Chemistry

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is primarily investigated for its potential in treating central nervous system disorders. Its structural characteristics make it a candidate for developing new medications targeting conditions such as:

- Alzheimer's Disease : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration .

- Influenza Virus : Research indicates that modifications of similar piperidine derivatives can enhance antiviral activity against influenza by targeting hemagglutinin .

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various pathogens, including:

| Compound | Target Pathogen | IC50 (μM) | Comments |

|---|---|---|---|

| Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine | Plasmodium falciparum | 5.9 | Moderate potency |

| Analog A | Plasmodium falciparum | 1.2 | Significant potency increase |

| Analog B | Plasmodium falciparum | 3.5 | Moderate potency |

These findings suggest that structural modifications can lead to enhanced antimicrobial properties, making this class of compounds valuable in drug discovery .

The compound has been studied for its interactions with various biological targets:

- Enzyme Inhibition : It has demonstrated the ability to inhibit specific enzymes crucial for therapeutic effects.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways in the central nervous system .

Case Study 1: Antiviral Activity

A study focused on piperidine derivatives revealed that Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine derivatives exhibited promising antiviral activity against SARS-CoV-2. The modifications in the benzyl and cyclopropyl groups were critical for enhancing efficacy .

Case Study 2: Antituberculosis Research

Research on cyclic secondary amines indicated that benzyl-substituted piperidines showed significant antituberculosis activity. The structure-activity relationship emphasized that specific substitutions on the piperidine ring could lead to improved bioavailability and effectiveness against M. tuberculosis .

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine and selected analogs:

Key Observations:

- Substituent Effects : The cyclopropyl group in the target compound increases ring strain and lipophilicity compared to methyl or nitro groups, which may influence metabolic stability and membrane permeability .

- Stereochemistry : The (R)-configuration at the piperidine 3-position is critical for enantioselective interactions, as seen in intermediates for kinase inhibitors like Tofacitinib .

Biological Activity

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C13H18N2

Molecular Weight : Approximately 218.29 g/mol

IUPAC Name : Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine

The compound features a piperidine ring, a cyclopropyl group, and a benzyl moiety, which contribute to its unique biological interactions.

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is believed to exert its biological effects primarily through:

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered physiological responses.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can impact metabolic processes within cells. For instance, it has been investigated for its ability to inhibit enzymes related to cancer progression and neurodegenerative diseases .

Biological Activities

Research indicates that Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems and providing neuroprotection .

- Antimicrobial Properties : Some studies have reported effectiveness against specific pathogens, suggesting its utility in treating infections.

Structure–Activity Relationship (SAR)

Understanding the SAR of Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is crucial for optimizing its biological activity. Modifications to the piperidine ring and substituents on the benzyl group can significantly affect potency and selectivity:

Case Studies

- Cancer Therapeutics : In one study, modified benzylamines were synthesized and tested as selective inhibitors for prostate cancer. The results indicated that certain structural modifications led to improved binding affinities and enhanced anticancer activity compared to earlier compounds .

- Neurodegenerative Diseases : Research has shown that compounds with similar piperidine structures can inhibit acetylcholinesterase (AChE) effectively, suggesting that Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine could be explored for Alzheimer's disease therapy due to its potential dual inhibition of AChE and butyrylcholinesterase (BuChE) .

Q & A

Q. How can multi-step synthesis routes be optimized for yield improvement while maintaining stereochemical fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.